1H-Pyrrolo[2,3-C]Pyridin-5-Amine 2,2,2-Trifluoroacetate is a chemical compound with the molecular formula and a molecular weight of 247.17 g/mol. Its systematic name is 1H-pyrrolo[2,3-c]pyridin-5-amine; 2,2,2-trifluoroacetic acid. This compound features a pyrrolo-pyridine structure which is significant in medicinal chemistry due to its diverse biological activities. The trifluoroacetate moiety enhances its solubility and bioavailability, making it a valuable candidate for various applications in pharmaceuticals and biochemistry .
These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activities or improved pharmacokinetic properties.
1H-Pyrrolo[2,3-C]Pyridin-5-Amine 2,2,2-Trifluoroacetate has been studied for its potential biological activities. Notably, it has been identified as an inhibitor of serum/glucocorticoid-regulated kinase 1 (SGK-1), which plays a role in various cellular processes including electrolyte balance and cell proliferation. Compounds that inhibit SGK-1 are being explored for their therapeutic potential in treating renal and cardiovascular diseases as well as certain cancers .
The synthesis of 1H-Pyrrolo[2,3-C]Pyridin-5-Amine 2,2,2-Trifluoroacetate can be achieved through several methods:
These methods allow for the production of this compound with varying degrees of purity and yield depending on the reaction conditions employed.
The applications of 1H-Pyrrolo[2,3-C]Pyridin-5-Amine 2,2,2-Trifluoroacetate are primarily focused on its potential use in drug development. Its role as an SGK-1 inhibitor positions it as a candidate for:
The unique structural attributes contribute to its efficacy and specificity in biological systems.
Interaction studies involving 1H-Pyrrolo[2,3-C]Pyridin-5-Amine 2,2,2-Trifluoroacetate focus on its binding affinity to SGK-1 and other kinases. These studies typically employ techniques such as:
These interactions are crucial for understanding the compound's mechanism of action and optimizing its therapeutic potential.
Several compounds share structural similarities with 1H-Pyrrolo[2,3-C]Pyridin-5-Amine 2,2,2-Trifluoroacetate. Below is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 1H-Pyrrolo[3,2-b]pyridin-4-amine | 60290-23-5 | Similar structure but different position of amine group |
| 4-Amino-1H-pyrrolo[2,3-b]pyridine | 74420-00-1 | Lacks trifluoroacetate; potential for different biological activity |
| 1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine | 869335-48-8 | Methyl substitution alters properties significantly |
| (1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine | 267876-25-5 | Variation in functional groups affects reactivity |
These compounds demonstrate variations in their chemical properties and biological activities due to structural differences. The presence of specific substituents or functional groups can significantly influence their pharmacological profiles.
The IUPAC name 1H-Pyrrolo[2,3-C]Pyridin-5-Amine 2,2,2-Trifluoroacetate delineates its core structure:
The molecular formula is C₉H₈F₃N₃O₂, with a molecular weight of 247.18 g/mol.
The compound’s backbone consists of a pyrrole ring fused to a pyridine ring at positions 2 and 3, creating a planar, aromatic system. The amino group at position 5 enhances nucleophilicity, while the TFA counterion stabilizes the salt form, improving solubility in polar solvents.
| Property | Value |
|---|---|
| CAS Number | 2177266-31-6 |
| Molecular Formula | C₉H₈F₃N₃O₂ |
| Molecular Weight | 247.18 g/mol |
| Appearance | Crystalline solid (inferred) |
Pyrrolopyridines are a subclass of azaheterocycles valued for their:
The trifluoroacetate moiety enhances thermal stability and modulates pharmacokinetic properties, a common strategy in prodrug design.